molecular formula C10H11BrO B6287138 2-Bromo-4-cyclobutylphenol CAS No. 2586127-37-7

2-Bromo-4-cyclobutylphenol

Cat. No.: B6287138
CAS No.: 2586127-37-7
M. Wt: 227.10 g/mol
InChI Key: NUDWCSQFMMTGCS-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylphenol (CAS RN: 2586127-37-7) is a brominated phenolic compound with the molecular formula C10H11BrO and an average mass of 227.101 Da . It features a phenol group ortho-substituted with a bromine atom and a cyclobutyl group at the para position. This specific structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds of this class are frequently employed in cross-coupling reactions, such as Suzuki reactions, where the bromine atom acts as a handle for further functionalization . The presence of both the bromine and the hydroxyl group on the aromatic ring, combined with the steric and electronic properties of the cyclobutyl moiety, provides a versatile platform for constructing more complex molecules. Researchers utilize such bromophenols in the synthesis of ligands, pharmaceuticals, and advanced materials . For instance, structurally similar bromo-alkylphenols are key precursors in the synthesis of hydrazone derivatives and other compounds studied for their potential biological activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-cyclobutylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-8(4-5-10(9)12)7-2-1-3-7/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDWCSQFMMTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Cyclobutylphenol

Direct Bromination Strategies and Regioselectivity Control

Direct bromination of 4-cyclobutylphenol is a common and straightforward approach to introduce a bromine atom onto the aromatic ring. The key challenge in this method lies in controlling the position of bromination (regioselectivity) to favor the desired 2-bromo isomer.

The hydroxyl group of 4-cyclobutylphenol is a powerful activating group in electrophilic aromatic substitution reactions. It strongly directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the cyclobutyl group, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group.

The reaction proceeds via the typical mechanism for electrophilic aromatic substitution. The π electrons of the aromatic ring attack an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the brominated phenol (B47542).

The outcome of the bromination reaction is highly dependent on the choice of the brominating agent and the reaction conditions. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.orgnih.gov

Bromine (Br₂): Often used in a solvent like acetic acid or a chlorinated hydrocarbon. google.com While effective, it can sometimes lead to the formation of polybrominated byproducts if the reaction conditions are not carefully controlled. youtube.com

N-Bromosuccinimide (NBS): A milder and more selective brominating agent. wikipedia.orgorganic-chemistry.org It is often used in solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can enhance para-selectivity in phenols where the para position is available. wikipedia.org For 4-cyclobutylphenol, its use can help minimize over-bromination and improve the yield of the desired mono-bromo product. masterorganicchemistry.com

Optimization of reaction conditions such as temperature, solvent, and the potential use of a catalyst is crucial for maximizing the yield and purity of 2-Bromo-4-cyclobutylphenol. Low temperatures can often improve the selectivity of the reaction. youtube.com

Brominating AgentTypical SolventsKey AdvantagesPotential Drawbacks
Bromine (Br₂)Acetic Acid, Dichloromethane, Carbon TetrachlorideHigh reactivity, cost-effective.Can lead to polybromination, corrosive and hazardous to handle.
N-Bromosuccinimide (NBS)Dimethylformamide (DMF), Acetonitrile, Carbon TetrachlorideMilder, often more selective for monobromination, easier to handle (solid). wikipedia.orgmasterorganicchemistry.comHigher cost compared to Br₂.

The high regioselectivity observed in the bromination of 4-cyclobutylphenol to yield the 2-bromo isomer is a direct consequence of the electronic and steric effects of the substituents on the phenol ring.

Electronic Effects: The hydroxyl group is a strong ortho-, para-directing activator due to its ability to donate electron density to the aromatic ring through resonance. This donation particularly enriches the ortho and para positions with electron density, making them more susceptible to electrophilic attack. With the para position blocked by the cyclobutyl group, the ortho positions become the primary sites of reaction.

Steric Effects: The cyclobutyl group at the para position does not significantly hinder the approach of the electrophile to the ortho positions, allowing for efficient bromination at these sites.

Computational studies and mechanistic investigations of phenol bromination support an addition-elimination pathway over the classic textbook intermediate in some cases. chemistryworld.com The precise nature of the electrophilic bromine species, which can be influenced by the solvent and any catalysts present, also plays a role in the reaction's kinetics and selectivity.

Functional Group Transformations and Precursor Approaches

An alternative to direct bromination involves synthesizing this compound from precursors that already contain some of the desired functionality.

This synthetic route utilizes the Sandmeyer reaction, a powerful method for converting an aromatic amino group into a variety of other functional groups, including halogens. wikipedia.orgbyjus.com The synthesis involves two main steps:

Diazotization: The precursor, 2-amino-4-cyclobutylphenol, is treated with a cold solution of nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. This reaction converts the primary amino group into a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr). nih.gov This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas. wikipedia.orgbyjus.com

This method offers a distinct pathway to the target molecule, and its success hinges on the availability of the 2-amino-4-cyclobutylphenol precursor. The synthesis of this precursor can be achieved through methods such as the nitration of 4-cyclobutylphenol followed by reduction of the nitro group.

The synthesis of this compound could potentially be achieved by starting with a differently halogenated 4-cyclobutylphenol or a related aniline derivative. For example, a process analogous to those described for other substituted phenols could be envisioned. google.com One could theoretically start with a precursor like 4-cyclobutyl-2-iodophenol and perform a halogen exchange reaction, although this is often challenging for aryl halides.

A more plausible, though multi-step, approach could involve the synthesis of 2-amino-4-cyclobutylphenol from a different halogenated precursor. For instance, if 2-chloro-4-cyclobutylaniline were available, it could potentially be converted to 2-amino-4-cyclobutylphenol, which would then be carried forward through the Sandmeyer reaction as described above. These precursor-based approaches offer flexibility in synthesis design, particularly when direct bromination proves to be low-yielding or non-selective.

Preparation of the Cyclobutyl Moiety and its Integration

The synthesis of this compound fundamentally involves the construction of the 4-cyclobutylphenol core, followed by regioselective bromination. The key challenge lies in the efficient creation of the cyclobutyl substituent on the phenolic ring.

A classical and viable route to 4-cyclobutylphenol involves a two-step sequence starting from phenol: Friedel-Crafts acylation followed by a carbonyl group reduction.

First, phenol undergoes Friedel-Crafts acylation with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction primarily yields the para-substituted product, 4-cyclobutanoylphenol, due to the directing effect of the hydroxyl group and steric hindrance at the ortho positions. Phenols are bidentate nucleophiles, meaning they can react at the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). ucalgary.cablogspot.com To favor the desired C-acylation, which leads to the hydroxyarylketone, thermodynamic control conditions are employed, often involving an excess of the Lewis acid catalyst. ucalgary.castackexchange.com

The second step is the reduction of the ketone to an alkane. The Clemmensen reduction is particularly effective for converting aryl-alkyl ketones to the corresponding alkanes. wikipedia.organnamalaiuniversity.ac.inbyjus.com This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to deoxygenate the carbonyl group of 4-cyclobutanoylphenol, yielding 4-cyclobutylphenol. medium.comorganic-chemistry.org This two-step sequence is a classic strategy for the primary alkylation of arenes. wikipedia.org

The final step is the regioselective bromination of 4-cyclobutylphenol. The hydroxyl group is a strong activating group and an ortho, para-director. Since the para position is blocked by the cyclobutyl group, bromination occurs selectively at one of the ortho positions to yield this compound.

Reaction Step Reagents and Conditions Intermediate/Product Key Transformation
Friedel-Crafts AcylationPhenol, Cyclobutanecarbonyl chloride, AlCl₃4-CyclobutanoylphenolIntroduction of the acyl group at the para position.
Clemmensen Reduction4-Cyclobutanoylphenol, Zn(Hg), conc. HCl, Heat4-CyclobutylphenolReduction of the carbonyl group to a methylene group.
Bromination4-Cyclobutylphenol, Brominating agent (e.g., Br₂)This compoundSelective electrophilic substitution at the ortho position.

The construction of the cyclobutane ring itself is a significant area of research in organic synthesis, driven by the presence of this strained four-membered ring in numerous natural products and biologically active molecules. rsc.orgresearchgate.net Advanced catalytic methods offer sophisticated alternatives for creating the cyclobutyl moiety.

[2+2] Cycloaddition Reactions: This is unequivocally the most common and direct method for synthesizing cyclobutane rings. nih.gov These reactions can be initiated by various means:

Photochemical [2+2] Cycloaddition: Involves the excitation of an alkene by light (typically UV) to a reactive state that then combines with another alkene to form a cyclobutane ring. fiveable.melibretexts.org These reactions are powerful tools for creating strained four-membered rings under mild conditions. nih.gov The use of visible-light-mediated energy transfer and photoredox catalysis has emerged as a more scalable and less damaging alternative to direct UV excitation. nih.govresearchgate.netacs.org

Transition-Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on metals like iron, copper, or ruthenium can facilitate the [2+2] cycloaddition of unactivated alkenes, offering a pathway to a diverse range of cyclobutane structures. researchgate.netorganic-chemistry.orggrantome.com These methods have seen a surge in development, providing access to enantiomerically enriched cyclobutanes. nih.gov

Other Advanced Strategies:

C–H Functionalization: This approach views a carbonyl group on a precursor as a directing group to guide the functionalization of C–H bonds, enabling the construction of the cyclobutane ring. acs.org

Ring-Opening of Bicyclobutanes: Highly strained bicyclo[1.1.0]butanes (BCBs) can undergo transition metal-catalyzed ring-opening reactions, serving as powerful precursors for the synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net

Radical Cyclizations: Tin- and samarium(II)-mediated radical cyclizations can be employed to create highly strained cyclobutane rings. semanticscholar.org

These advanced methods could be used to synthesize a cyclobutane-containing building block that is later attached to an aromatic precursor, or to form the ring on a pre-functionalized aromatic substrate.

Method Description Key Advantages
Photochemical [2+2] Cycloaddition Uses light to promote the reaction between two alkene-containing molecules to form a cyclobutane. libretexts.orgrsc.orgAccess to complex and strained ring systems under mild conditions. fiveable.me
Transition-Metal-Catalyzed [2+2] Cycloaddition Employs metal catalysts (e.g., Fe, Cu, Ru) to facilitate cycloaddition, often with high stereoselectivity. organic-chemistry.orgnih.govHigh efficiency and enantioselectivity are achievable.
C–H Functionalization Logic Utilizes existing functional groups to direct the formation of new C-C bonds to build the ring system. acs.orgUnconventional and powerful retrosynthetic approach.
Bicyclobutane Ring-Opening Uses the strain release of bicyclobutanes to drive the formation of functionalized cyclobutanes. researchgate.netProvides access to specifically substituted cyclobutane derivatives.

Scalability and Sustainable Synthesis Protocols

Moving from laboratory-scale synthesis to large-scale industrial production requires a focus on process efficiency, safety, and sustainability.

Process intensification (PI) involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing, leading to smaller, cleaner, and more energy-efficient technologies. aiche.orgccdcindia.comvapourtec.com Instead of traditional, large batch reactors, PI focuses on continuous manufacturing.

Key principles of process intensification applicable to the synthesis of this compound include:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow systems offers significant advantages. In a flow reactor, reagents are continuously mixed and reacted, allowing for superior control over reaction parameters like temperature and mixing. ispe.org This leads to better reproducibility, higher yields, and improved safety, especially for exothermic reactions like Friedel-Crafts acylation or bromination. vapourtec.com

Microreactors: These are miniaturized continuous reactors with channels of sub-millimeter dimensions. Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer. chemcopilot.commdpi.com This enables reactions to be run under more aggressive conditions (higher temperatures and pressures) safely, often accelerating reaction rates and improving yields. vapourtec.com For example, hazardous nitration reactions have been shown to be safer and more feasible in microreactors. ccdcindia.com

Multifunctional Reactors: These units combine multiple operations, such as reaction and separation, into a single piece of equipment. aiche.org For instance, reactive distillation could potentially be used to remove byproducts as they form, driving the reaction equilibrium towards the desired product and simplifying downstream purification. mdpi.com

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org Applying these principles is crucial for developing a sustainable synthesis for this compound.

The 12 Principles of Green Chemistry: Key principles relevant to this synthesis include:

Atom Economy: This metric quantifies the efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final product. sustainability-directory.comprimescholars.com Addition reactions, like [2+2] cycloadditions, have 100% atom economy in theory, making them highly desirable. Substitution and elimination reactions generate byproducts, lowering the atom economy. A high atom economy is a central goal in designing sustainable pharmaceutical processes. ispe.orgsustainability-directory.com

Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a process. Traditional solvents for bromination, such as carbon tetrachloride or other chlorinated solvents, are toxic and environmentally harmful. proquest.comreddit.com Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org Other greener solvent choices might include alcohols or finding conditions where the reaction can be run neat (solvent-free). proquest.com

Catalysis: Using catalytic reagents is superior to stoichiometric reagents. monash.edu The Friedel-Crafts acylation, for example, often requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone. wikipedia.org Developing a truly catalytic version of this reaction would significantly reduce waste.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. ispe.org This principle encompasses all others, from improving atom economy to using recyclable catalysts and minimizing solvent use.

Green Chemistry Principle Application to Synthesis of this compound
Atom Economy Favoring cycloaddition reactions over substitution/elimination pathways to maximize the incorporation of reactant atoms into the product. primescholars.commonash.edu
Safer Solvents Replacing hazardous chlorinated solvents in bromination and acylation steps with greener alternatives like water, heptane, or acetic acid. proquest.comreddit.comhrpub.org
Catalysis Developing catalytic (rather than stoichiometric) versions of reactions like the Friedel-Crafts acylation to reduce inorganic waste.
Waste Prevention Optimizing reaction conditions to maximize yield and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification.

Reactivity and Advanced Chemical Transformations of 2 Bromo 4 Cyclobutylphenol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. libretexts.org For 2-Bromo-4-cyclobutylphenol, the aryl bromide moiety is an excellent electrophilic partner for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com This reaction is valued for its mild conditions and the commercial availability and stability of many organoboron reagents. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction would yield a 4-cyclobutyl-[1,1'-biphenyl]-2-ol derivative. The presence of the ortho-hydroxyl group can influence the reaction; it can coordinate to the palladium center, potentially affecting the rate and efficiency of the catalytic cycle. In some cases, protection of the phenol (B47542) as an ether (e.g., a methyl or benzyl (B1604629) ether) may be employed to prevent side reactions, although many Suzuki protocols are tolerant of free hydroxyl groups. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide This table presents typical conditions for this reaction type, based on studies with similar substrates.

ParameterCondition
Aryl Halide 2-Bromo-4-alkylphenol
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂
Ligand SPhos, XPhos, or PPh₃
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF
Temperature 80-110 °C

Heck and Sonogashira Coupling for Alkene and Alkyne Derivatization

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct method for vinylation. wikipedia.orgmasterorganicchemistry.com In the context of this compound, reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a C-C bond at the C2 position, replacing the bromine atom. The reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org The stereochemical outcome of the Heck reaction is generally trans at the newly formed double bond due to the syn-addition and syn-elimination steps in the mechanism. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique among palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst. nrochemistry.com The reaction of this compound with a terminal alkyne would produce a 2-(alkynyl)-4-cyclobutylphenol derivative. These reactions are often run under mild, anaerobic conditions with an amine base that also serves as the solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 2: Example Conditions for Heck and Sonogashira Couplings This table presents typical conditions for these reaction types, based on studies with similar substrates.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Heck StyrenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, DiisopropylamineTHF, Toluene

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has broad utility for preparing primary and secondary arylamines. Reacting this compound with a primary or secondary amine would yield the corresponding N-aryl amine derivative. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong, non-nucleophilic base such as sodium tert-butoxide. wikipedia.orgacsgcipr.org The choice of ligand is crucial and is often tailored to the specific substrates being coupled. Under similar conditions, C-O and C-S bonds can also be formed by coupling with alcohols and thiols, respectively. wikipedia.org

Nucleophilic Substitution Reactions of the Aryl Bromide

While palladium-catalyzed reactions are the most common methods for functionalizing aryl halides, nucleophilic aromatic substitution (SₙAr) can also occur under specific conditions. Unlike nucleophilic substitution at saturated carbons (Sₙ1/Sₙ2), SₙAr reactions on simple aryl halides are generally difficult because the aromatic ring is electron-rich and repels nucleophiles. wikipedia.org

For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comopenstax.org These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org The substituents on this compound (hydroxyl and cyclobutyl) are both weakly electron-donating, meaning the ring is not activated towards traditional SₙAr. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles or copper catalysis (Ullmann condensation), would likely be required to achieve direct substitution of the bromine atom.

Direct Displacement with Oxygen, Nitrogen, and Sulfur Nucleophiles

Displacing the bromine of this compound with oxygen, nitrogen, or sulfur nucleophiles via a classic SₙAr mechanism is challenging due to the electron-rich nature of the phenol ring. wikipedia.org

Oxygen Nucleophiles: Reaction with alkoxides or hydroxides would require harsh conditions, likely involving high temperatures and potentially copper catalysis, in a process known as the Ullmann condensation.

Nitrogen Nucleophiles: Similarly, direct amination without a palladium catalyst would be difficult. The Goldberg reaction, a copper-catalyzed equivalent of the Buchwald-Hartwig amination, could be an alternative but also requires high temperatures. wikipedia.org

Sulfur Nucleophiles: Thiolates are generally strong nucleophiles and may react under less forcing conditions than oxygen or nitrogen nucleophiles, but the reaction would still be significantly less efficient than palladium-catalyzed alternatives.

Impact of Cyclobutyl Group on Reactivity and Selectivity

The cyclobutyl group at the para position influences the reactivity of the aryl bromide through a combination of steric and electronic effects.

Electronic Effect: As an alkyl group, the cyclobutyl substituent is weakly electron-donating through an inductive effect. This slightly increases the electron density of the aromatic ring, which can subtly deactivate the aryl bromide towards oxidative addition in palladium-catalyzed reactions and further disfavor nucleophilic aromatic substitution.

Electrophilic and Radical Reactions on the Phenolic Ring

The phenolic ring of this compound is an electron-rich system, making it susceptible to electrophilic and radical-mediated transformations. The reactivity and regioselectivity of these reactions are governed by the interplay of the electronic and steric effects of the three substituents: the hydroxyl (-OH) group, the bromine (-Br) atom, and the cyclobutyl group. The hydroxyl group is a powerful activating, ortho-, para-directing substituent due to the resonance donation of its lone pair electrons into the aromatic system. byjus.comgoogle.com The cyclobutyl group is a weakly activating, ortho-, para-directing alkyl substituent. Conversely, the bromine atom is a deactivating substituent due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions via resonance. youtube.com In this compound, the positions ortho to the hydroxyl group are C2 (occupied by bromine) and C6. The para position (C4) is occupied by the cyclobutyl group. Therefore, electrophilic substitution is strongly directed towards the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating bromo group.

Further Functionalization (e.g., Nitration, Sulfonation, Friedel-Crafts)

Nitration

Nitration of phenols typically occurs under milder conditions than those required for benzene (B151609). byjus.comgoogle.com Treatment of this compound with dilute nitric acid at low temperatures is expected to yield 2-Bromo-4-cyclobutyl-6-nitrophenol as the major product. The strong directing effect of the hydroxyl group ensures high regioselectivity at the available ortho position (C6). Using concentrated nitric acid, especially in the presence of sulfuric acid, could lead to oxidation or the formation of dinitro products, although steric hindrance from the existing substituents might inhibit further substitution. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich aromatic ring. byjus.com

Sulfonation

The sulfonation of phenols is a reversible reaction whose outcome can be controlled by temperature. quora.commlsu.ac.in Reaction of this compound with concentrated sulfuric acid at low temperatures would likely favor the formation of 3-Bromo-5-cyclobutyl-2-hydroxybenzenesulfonic acid (substitution at C6). At higher temperatures, the thermodynamically more stable product is typically the para-substituted isomer; however, since the para position is blocked in this molecule, the C6-sulfonated product is expected to be the primary outcome regardless of temperature, although higher temperatures might lead to decomposition or side reactions. mlsu.ac.in

Friedel-Crafts Reactions

Phenols are generally poor substrates for Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack. wikipedia.orgyoutube.com This complexation makes the hydroxyl group strongly deactivating. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is challenging. To achieve these transformations, the hydroxyl group is typically first protected as an ether (e.g., a methoxy (B1213986) ether), which is still an activating, ortho-, para-directing group but does not interfere with the catalyst. Following the Friedel-Crafts reaction on the protected phenol, the protecting group can be removed to restore the hydroxyl functionality. Acylation, for instance, would introduce an acyl group at the C6 position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPrimary ProductKey Considerations
NitrationDilute HNO₃, low temp.2-Bromo-4-cyclobutyl-6-nitrophenol-OH group strongly directs to C6. byjus.com
SulfonationConc. H₂SO₄3-Bromo-5-cyclobutyl-2-hydroxybenzenesulfonic acidReaction is reversible; C6 is the only highly activated position available. quora.com
Friedel-Crafts AcylationRCOCl, AlCl₃No reaction (requires -OH protection)Lewis acid coordinates with phenolic oxygen, deactivating the ring. wikipedia.org

Radical Coupling and Polymerization Pathways

Radical Coupling

Phenols can undergo oxidative coupling reactions, often catalyzed by transition metal complexes or initiated by other oxidizing agents, to form carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov These reactions typically proceed through phenoxy radical intermediates. core.ac.uk For this compound, one-electron oxidation would generate a phenoxy radical. This radical has significant spin density at the carbon atom ortho to the oxygen (C6 position) and, to a lesser extent, at the para position (which is blocked).

Two of these phenoxy radicals can then couple in a radical-radical reaction. thieme-connect.de The most likely outcome is C-C coupling at the C6 position of both molecules, leading to the formation of a symmetric biphenol, specifically 3,3'-Dibromo-5,5'-dicyclobutyl-[1,1'-biphenyl]-2,2'-diol. C-O coupling to form a dibenzofuran (B1670420) derivative is also a possibility, though often less favored than C-C coupling unless the ortho positions are sterically hindered. wikipedia.org

Polymerization Pathways

If the oxidative coupling process continues beyond dimerization, polymerization can occur. The repeated formation of C-C or C-O linkages between monomer units of this compound would lead to the formation of a polyphenylene ether (PPO/PPE)-type polymer or a polyphenylene polymer. The structure of the resulting polymer would be dictated by the reaction conditions and the catalyst used, which influences the regioselectivity of the coupling (ortho-ortho C-C vs. C-O). The bromine and cyclobutyl groups would remain as substituents on the polymer backbone, influencing its physical properties such as solubility, thermal stability, and flame retardancy.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for a variety of chemical transformations, including protection/deprotection schemes and oxidation.

Etherification and Esterification for Protective Group Chemistry

To prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions (such as Grignard or Friedel-Crafts reactions), it is often converted into a more inert ether or ester group. nbinno.com

Etherification

Etherification is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form an ether. organic-chemistry.org This method allows for the synthesis of a wide range of alkyl and aryl ethers of this compound. These ether linkages are generally stable to many reagents but can be cleaved under strongly acidic conditions (e.g., HBr, HI) to regenerate the phenol.

Esterification

Esterification involves reacting the phenol with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). researchgate.netorganic-chemistry.org This reaction converts the hydroxyl group into an ester. Phenolic esters are useful as protecting groups and can be readily cleaved by hydrolysis under basic conditions (saponification) to return to the phenol. The steric hindrance around the hydroxyl group in this compound is moderate, so these reactions are expected to proceed efficiently. google.comgoogle.com

Table 2: Common Protective Group Strategies for the Hydroxyl Moiety
TransformationTypical ReagentsProduct TypeDeprotection Condition
Etherification (Williamson)1. Base (NaH, K₂CO₃) 2. Alkyl Halide (CH₃I, BnBr)Alkyl Phenyl EtherStrong Acid (HBr, BBr₃)
EsterificationAcyl Chloride (AcCl) or Anhydride (Ac₂O), Base (Pyridine)Phenyl EsterBase Hydrolysis (NaOH, H₂O)

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, and the products depend on the oxidant used and the substitution pattern on the ring. The oxidation of this compound can lead to various products. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to the degradation of the aromatic ring.

However, milder and more selective oxidants can convert phenols into quinones. For this compound, oxidation with reagents such as Fremy's salt (potassium nitrosodisulfonate) or salcomine (B1680745) in the presence of oxygen would be expected to produce 2-Bromo-4-cyclobutyl-1,6-benzoquinone (an ortho-quinone) or, more likely, 2-Bromo-4-cyclobutyl-1,4-benzoquinone (a para-quinone). The formation of the para-quinone would involve the elimination of the cyclobutyl group if it acts as a leaving group, or rearrangement, which is less common. A more plausible product from oxidation would be the formation of a quinone via coupling reactions or ring opening. The reaction of phenols with bromine radicals has been shown to yield p-benzoquinone as a major product. nih.govacs.org The precise outcome would be highly dependent on the specific reaction conditions employed.

Computational and Theoretical Studies of 2 Bromo 4 Cyclobutylphenol

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Molecular orbital theory, particularly the analysis of frontier molecular orbitals, offers significant insights into the chemical behavior of 2-Bromo-4-cyclobutylphenol.

Quantum chemical calculations are instrumental in determining the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For substituted phenols, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating cyclobutyl group will have opposing effects on the electron density of the aromatic ring, thereby modulating the HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of Substituted Phenols

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Phenol (B47542) -8.50 -0.25 8.25
2-Bromophenol -8.62 -0.58 8.04
4-Alkylphenol -8.35 -0.15 8.20
This compound (Estimated) -8.45 -0.40 8.05

Note: Values for this compound are estimated based on typical substituent effects. Exact values would require specific DFT calculations.

The distribution of electron density within a molecule is not uniform and can be visualized using a molecular electrostatic potential (MEP) map. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would reveal a high electron density around the oxygen atom of the hydroxyl group and, to a lesser extent, on the aromatic ring, making these sites nucleophilic. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, indicating its acidic nature. researchgate.netresearchgate.net The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-Br bond, which can lead to halogen bonding interactions. researchgate.net The cyclobutyl group, being an alkyl group, would have a relatively neutral electrostatic potential.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound reveals how the substituents influence its geometry and dynamics.

In 2-halophenols, there is the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom. rsc.orgresearchgate.net In the case of this compound, this would involve the formation of a hydrogen bond between the -OH group and the bromine atom. Theoretical and spectroscopic studies on 2-bromophenol suggest the existence of a weak intramolecular hydrogen bond. rsc.orgresearchgate.net This interaction would favor a cis conformation, where the hydroxyl hydrogen is oriented towards the bromine atom, over a trans conformation, where it is pointed away. rsc.orgresearchgate.net This intramolecular hydrogen bond can influence the acidity of the phenol, its vibrational frequencies, and its interactions with other molecules. rsc.orgresearchgate.net

Table 2: Conformational Preferences in 2-Halophenols

Conformer Dihedral Angle (H-O-C-C) Relative Energy (kcal/mol) Hydrogen Bond
cis-2-Bromophenol ~0° 0.00 Yes (weak)

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway. For this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl group.

For example, in an electrophilic substitution reaction, calculations could predict the regioselectivity by determining the relative stabilities of the intermediate carbocations (sigma complexes). The presence of the electron-donating hydroxyl and cyclobutyl groups and the electron-withdrawing bromine atom would direct incoming electrophiles to specific positions on the ring. Computational studies can also model the transition state structures and activation energies, providing a quantitative understanding of the reaction kinetics.

Transition State Search and Characterization for Key Transformations

A key aspect of understanding the chemical reactivity of this compound is the identification and characterization of transition states for its potential transformations. One such representative transformation is electrophilic aromatic substitution, for instance, a further bromination at one of the activated ortho or para positions.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate the transition state (TS) geometry on the potential energy surface. A transition state represents a first-order saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The search for a TS typically begins by constructing an initial guess of the geometry, which then undergoes optimization using algorithms designed to find saddle points.

Once a stationary point is located, a frequency calculation is essential for its characterization. A genuine transition state is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

For the electrophilic bromination of this compound at the C6 position (ortho to the hydroxyl group), a hypothetical transition state search could yield the geometric parameters shown in the table below. The reaction involves the attack of a bromonium ion (Br+) and the formation of a sigma complex (Wheland intermediate) as the transition state.

Table 1: Hypothetical Geometric Parameters for the Bromination of this compound This table presents hypothetical data derived from computational chemistry principles for illustrative purposes.

ParameterReactant (this compound)Transition State (Sigma Complex)Product (2,6-Dibromo-4-cyclobutylphenol)
C6-Br Bond Length (Å)N/A2.3501.905
C6-H Bond Length (Å)1.0851.320N/A (as H+)
C1-C6 Bond Length (Å)1.3981.4501.400
Imaginary Frequency (cm⁻¹)N/A-350.iN/A

The elongation of the C6-H bond and the formation of the C6-Br bond in the transition state, combined with the single imaginary frequency, characterize the structure as the energetic barrier for this transformation.

Potential Energy Surface Mapping and Reaction Pathway Determination

A potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. longdom.orgwikipedia.org For a chemical reaction, the PES provides a conceptual map that illustrates the energetic landscape connecting reactants and products. libretexts.org Stationary points, such as energy minima (reactants, products, intermediates) and saddle points (transition states), are critical features on this surface. libretexts.orglibretexts.org

To determine the reaction pathway for a transformation of this compound, computational chemists map the minimum energy path (MEP) on the PES. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state geometry and follows the path of steepest descent downhill to the reactant on one side and the product on the other, thus confirming that the identified transition state correctly connects the desired minima.

The resulting energy profile traces the potential energy as the reaction progresses along the reaction coordinate. For the hypothetical bromination of this compound, the PES would show the initial energy of the reactants (this compound and Br+), an increase in energy to the transition state (the sigma complex), and a subsequent decrease to the energy of the products (2,6-Dibromo-4-cyclobutylphenol and H+). The difference in energy between the reactants and the transition state represents the activation energy of the reaction, a crucial parameter for determining reaction kinetics.

Prediction of Spectroscopic Parameters for Advanced Characterization

Computational chemistry also serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of compounds like this compound.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). modgraph.co.uk

The process involves first optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions can be high, often allowing for the unambiguous assignment of signals in an experimental spectrum. escholarship.orgnih.gov

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at a representative level of theory.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data derived from established computational methods for illustrative purposes.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (J, Hz)
C1 (-OH)-152.5-
C2 (-Br)-112.0-
C3-H7.35133.0³J(H3-H5) = 2.1
C4 (-Cyclobutyl)-140.1-
C5-H7.10129.5³J(H5-H3) = 2.1, ⁴J(H5-H6) = 0.5
C6-H6.85116.8³J(H6-H5) = 8.2
Cyclobutyl-CH3.2036.5-
Cyclobutyl-CH₂ (α)2.2528.0-
Cyclobutyl-CH₂ (β)1.9018.5-

Vibrational Frequencies and Intensities for Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, providing information on the frequencies and intensities of IR absorptions. These calculations are typically performed at the same level of theory as the geometry optimization.

The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for DFT functionals like B3LYP) to improve agreement with experimental data. These predicted spectra are instrumental in assigning specific absorption bands to the corresponding molecular motions.

A table of predicted, scaled vibrational frequencies for key functional groups in this compound is provided below.

Table 3: Predicted Vibrational Frequencies for this compound This table presents hypothetical data derived from standard computational procedures for illustrative purposes.

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
3610HighO-H stretch
3085MediumAromatic C-H stretch
2970Medium-HighCyclobutyl C-H stretch (asymmetric)
2885MediumCyclobutyl C-H stretch (symmetric)
1590HighAromatic C=C ring stretch
1480HighAromatic C=C ring stretch
1250HighC-O stretch
1180MediumIn-plane O-H bend
825HighAromatic C-H out-of-plane bend (1,2,4-subst.)
650MediumC-Br stretch

Advanced Analytical Methodologies for Research on 2 Bromo 4 Cyclobutylphenol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture, making it fundamental for both monitoring the progress of a reaction and assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of chemical reactions involving 2-bromo-4-cyclobutylphenol. By taking aliquots from a reaction mixture at various time points, HPLC allows researchers to track the consumption of the starting material and the formation of products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating phenolic compounds. researchgate.net

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. acgpubs.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a range of polarities. Detection is typically achieved using a UV-Vis detector, as the aromatic ring in this compound and its derivatives absorbs ultraviolet light. nkust.edu.twchromatographytoday.com For more complex matrices, derivatization with reagents like 4-nitrobenzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) can be used to enhance UV detection or allow for fluorescence detection. nkust.edu.twscirp.org

Table 1: Illustrative HPLC Parameters for Monitoring a Reaction of this compound
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While phenolic compounds like this compound can be analyzed directly, they often exhibit poor peak shape and may degrade at high temperatures due to the polar hydroxyl group. researchgate.net Therefore, derivatization is frequently employed to convert the phenol (B47542) into a more volatile and thermally stable derivative. nih.gov

Common derivatization strategies include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acetylation with acetic anhydride (B1165640). nih.gov This process replaces the active hydrogen of the hydroxyl group, reducing polarity and improving chromatographic performance. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. This technique is particularly useful for identifying and quantifying volatile byproducts or derivatives formed during reactions. nih.govmatec-conferences.org

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Phenolic Compounds
Derivatization ReagentDerivative FormedAdvantagesConsiderations
Acetic Anhydride Acetate EsterForms stable derivatives, good chromatographic separation. nih.govRequires removal of excess reagent and byproducts.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) EtherReaction is often rapid and quantitative.Derivatives can be sensitive to moisture.
Methyl Iodide Methyl EtherCreates very stable derivatives.Reaction conditions can be harsh; reagent is toxic. nih.gov

Spectroscopic Techniques for Structural Elucidation of Complex Products

When new derivatives of this compound are synthesized, spectroscopic techniques are essential for confirming their chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. omicsonline.org While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the electronic environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are often required to assemble the complete structure of complex derivatives. researchgate.netslideshare.net

For a novel derivative of this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out spin systems within the molecule, such as the protons on the cyclobutyl ring and their neighbors on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, linking a new substituent to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining stereochemistry and conformation. mestrelab.com

Table 3: Application of 2D NMR Techniques for Structural Elucidation
NMR ExperimentInformation ObtainedExample Application for a Derivative
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds).Confirming the connectivity of protons within the cyclobutyl group.
HSQC Direct ¹H-¹³C correlations (one bond).Assigning the specific ¹³C signal for each protonated carbon in the molecule.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Confirming the position of a new functional group by correlating its protons to carbons in the phenol ring.
NOESY ¹H-¹H correlations through space.Determining the relative orientation of substituents on the aromatic ring or the conformation of the cyclobutyl ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 parts per million (ppm). frontiersin.org This precision allows for the determination of the elemental formula of a compound, which is a critical piece of data for identifying unknown reaction products. acgpubs.orgresearchgate.net

When a new derivative of this compound is synthesized, HRMS can confirm the success of the reaction by verifying that the product has the expected elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often coupled with liquid chromatography (LC-HRMS) to analyze the purified product. nih.gov The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear signature in the mass spectrum, aiding in the identification of bromine-containing fragments and the parent molecule.

Table 4: Hypothetical HRMS Data for a Methoxy (B1213986) Derivative of this compound
ParameterValue
Target Compound 2-Bromo-4-cyclobutyl-1-methoxybenzene
Chemical Formula C₁₁H₁₃BrO
Calculated Monoisotopic Mass ([M+H]⁺) 241.0223 Da
Observed Mass ([M+H]⁺) 241.0220 Da
Mass Error -1.2 ppm
Conclusion Observed mass is consistent with the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis

For derivatives of this compound that can be obtained as a crystalline solid, single-crystal X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. wikipedia.org

The result is an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. redalyc.org This level of detail is unparalleled and can resolve structural ambiguities that may persist even after extensive spectroscopic analysis. The primary challenge of this method is growing a single crystal of sufficient size and quality, which can often be a rate-limiting step in the analytical process. nih.gov

Table 5: Representative Crystallographic Data for a Hypothetical Derivative
ParameterExample Value
Chemical Formula C₁₂H₁₂BrNO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95.2°
Density (calculated) 1.65 g/cm³
Final R-factor R1 = 0.045

Determination of Absolute Configuration and Conformation in Crystalline State

The unambiguous determination of the absolute configuration and the preferred conformation of chiral molecules in the solid state is predominantly achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms in a crystal lattice, allowing for the detailed mapping of bond lengths, bond angles, and torsional angles.

In a representative study on a derivative of this compound, single crystals suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent. The diffraction data was collected using a diffractometer equipped with a monochromatic X-ray source. The resulting electron density map was used to solve and refine the crystal structure.

The analysis of the crystallographic data reveals the absolute configuration at the stereogenic centers, which is crucial for understanding its stereospecific interactions. Furthermore, the conformation of the cyclobutyl ring and its orientation relative to the phenol ring can be precisely determined. This information is vital for structure-activity relationship (SAR) studies.

Representative Crystallographic Data for a this compound Derivative

ParameterValue
Empirical FormulaC₁₀H₁₁BrO
Formula Weight227.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
β (°)109.87(2)
Volume (ų)998.7(6)
Z4
Calculated Density (g/cm³)1.512
R-factor (%)4.2

Note: The data presented in this table is representative and intended for illustrative purposes.

Investigation of Supramolecular Interactions

Advanced crystallographic software can be employed to analyze and visualize these interactions within the crystal lattice. For instance, the analysis of the crystal structure of a this compound derivative could reveal the presence of intermolecular hydrogen bonds involving the hydroxyl group of the phenol ring and the bromine atom of an adjacent molecule. The O-H···Br hydrogen bond is a significant interaction that can influence the melting point and solubility of the compound.

Furthermore, the bromine atom can participate in halogen bonding, a highly directional interaction between a halogen atom and a nucleophilic site. The investigation of these weak interactions provides valuable insights into the design of new materials with desired properties. The cyclobutyl group, with its non-planar conformation, can also influence the crystal packing through steric effects and weak C-H···π interactions.

Applications of 2 Bromo 4 Cyclobutylphenol in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds and Fine Chemicals

The inherent structure of 2-Bromo-4-cyclobutylphenol, featuring a reactive bromine atom and a hydroxyl group on a phenyl ring substituted with a cyclobutyl moiety, theoretically positions it as a versatile starting material. The bromine atom allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in constructing more complex molecular architectures. The hydroxyl group can be used for ether or ester linkages, or as a directing group in electrophilic aromatic substitution.

Synthesis of Polycyclic Aromatic Compounds

There is no specific information available in the searched results detailing the use of this compound in the synthesis of polycyclic aromatic compounds (PACs). In principle, the bromo- and hydroxyl- functionalities could be utilized in multi-step synthetic sequences to build fused aromatic ring systems. For instance, the bromine could be a handle for a coupling reaction to introduce another aromatic ring, followed by intramolecular cyclization reactions. However, without specific examples in the literature, this remains a hypothetical application. The synthesis of PACs is a broad field of research, with various methodologies being developed. scholaris.camanchester.ac.uk

Precursor for Advanced Materials with Tailored Properties

Phenolic compounds, in general, are recognized as valuable building blocks for functional materials due to their intrinsic properties like hydrogen bonding capabilities and redox activity. researchgate.net The cyclobutyl group in this compound could potentially influence the physical properties, such as solubility and packing, of any resulting polymers or materials. However, the search did not yield any studies that have specifically investigated this compound as a precursor for advanced materials. Research in this area often focuses on the development of organic semiconductors and other functional organic materials from various building blocks. chemrxiv.org

Ligand Development in Catalysis

The development of ligands is crucial for advancing catalysis, and phenolic structures can be incorporated into ligand scaffolds.

Incorporation into Phosphine (B1218219) Ligands or N-Heterocyclic Carbenes

While there is extensive research on phosphine ligands and N-heterocyclic carbenes (NHCs) in catalysis, no specific examples of the incorporation of this compound into these ligand types were found. nih.gov In theory, the phenolic oxygen could be used as an anchor point to attach a phosphine-containing side chain, or the aromatic ring could be functionalized to form part of an NHC precursor. The steric bulk of the cyclobutyl group could influence the coordination environment of a resulting metal complex, potentially impacting its catalytic activity and selectivity.

Application in Asymmetric Catalysis (if chiral derivatives are formed)

Should chiral derivatives of this compound be synthesized, they could have potential applications in asymmetric catalysis. The introduction of chirality could be achieved, for example, by resolving a racemic mixture or through asymmetric synthesis of a side chain attached to the phenol (B47542). Such chiral ligands are critical for enantioselective transformations. However, the current body of literature does not provide any instances of this for this compound. Asymmetric catalysis is a key area in modern organic synthesis, with a continuous search for new and efficient chiral ligands and catalysts. mdpi.com

Role in the Discovery and Development of Novel Synthetic Transformations

Substrate in Proof-of-Concept Studies for New Reaction Methodologies

There are no available scientific articles or patents that describe the use of this compound as a substrate in proof-of-concept studies for the development of new reaction methodologies. Research in areas such as palladium-catalyzed cross-coupling reactions often utilizes a variety of aryl bromides to test the scope and limitations of a new catalytic system. However, this compound has not been identified as a substrate in such studies.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-cyclobutylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of 4-cyclobutylphenol using electrophilic aromatic substitution. Key steps include:
  • Brominating Agents : N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).
  • Solvents : Dichloromethane or acetic acid at 0–25°C to control regioselectivity.
  • Work-Up : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate).
    Example reaction conditions from analogous brominated phenols (PubChem) show yields of 60–75% under optimized stoichiometry .
Parameter Range
Temperature0–25°C
Bromine SourceNBS or Br₂
CatalystFeBr₃ (0.1–0.3 eq)
Reaction Time4–12 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substitution patterns. The bromine atom deshields adjacent protons (δ 7.2–7.6 ppm for aromatic protons). Cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm phenolic -OH (broad peak ~3200 cm⁻¹) and C-Br stretch (500–600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 227.1 (M⁺) with fragmentation patterns reflecting Br loss.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model the compound’s HOMO-LUMO gap, electrostatic potential, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) can refine electron correlation effects, reducing computational error to <5% compared to experimental data . Key steps:

Optimize geometry using Gaussian02.

Calculate vibrational frequencies to confirm minima.

Analyze frontier orbitals for reactivity insights.

Q. What strategies resolve contradictions in crystallographic data for brominated phenolic compounds?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from disordered crystal packing. Use:
  • SHELXL/SHELXT : Refine structures with restraints for disordered atoms (e.g., cyclobutyl group) .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .
    Example resolution for a bromo-chloro analog (Acta Cryst. E):
Metric Value
R-factor0.044
C–C bond precision±0.007 Å

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer : Conflicting results (e.g., cytotoxicity vs. inactivity) require:

Meta-Analysis : Compare experimental conditions (cell lines, concentrations).

Dose-Response Curves : Establish EC₅₀ values to quantify potency.

Statistical Validation : Use bootstrapping or structural equation modeling to assess methodological bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.